(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

This compound is a chiral aminophosphonic acid derivative with the molecular formula C₄H₁₂NO₃P and CAS number 66254-56-6 . Its systematic IUPAC name is derived by prioritizing the phosphonic acid group (-PO(OH)₂) as the principal functional group. The parent chain is a three-carbon propane backbone substituted with an amino group (-NH₂) at position 1 and a methyl group (-CH₃) at position 2. The stereochemical designation (1R) follows the Cahn-Ingold-Prelog rules, indicating the absolute configuration of the chiral center at carbon 1.

The compound’s SMILES notation , CC(C)C@HP(=O)(O)O , explicitly denotes the (R)-configuration via the @ symbol. This enantiomer exhibits an optical activity of [α]²⁰/D +1.0° (c = 1 in 1 M NaOH), distinguishing it from its (S)-counterpart. The IUPAC nomenclature for aminophosphonic acids, as outlined by Kudzin et al., replaces the carboxylic acid suffix "-oic acid" with "-phosphonic acid," preserving structural analogy to proteinogenic amino acids. Thus, this compound is the phosphonic analog of valine, earning it the trivial name phosphonovaline .

Molecular Geometry and Bonding Analysis

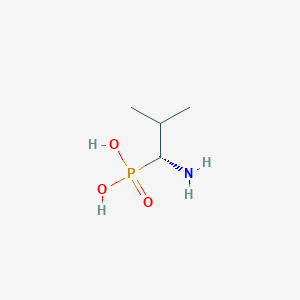

The molecular structure of this compound features a tetrahedral phosphorus center bonded to three oxygen atoms (two hydroxyl groups and one double-bonded oxygen) and a chiral carbon atom (Figure 1). Key bond lengths and angles, derived from computational models and crystallographic data of analogous compounds, are summarized below:

The chiral center at C1 adopts an (R) configuration, with the amino group (-NH₂), methyl group (-CH(CH₃)₂), phosphonic acid moiety, and hydrogen atom arranged in a tetrahedral geometry. Density functional theory (DFT) calculations reveal that the gauche conformation between the amino and phosphonic acid groups minimizes steric strain while allowing intramolecular hydrogen bonding between NH₂ and P=O. This stabilization contributes to the compound’s melting point of 272–277°C .

Comparative Analysis with Isomeric Phosphonic Acid Derivatives

This compound exhibits distinct physicochemical and stereochemical properties compared to its isomers (Table 1):

The (1R) -enantiomer’s stereospecificity enables its role in asymmetric catalysis , particularly in reactions involving chiral phosphoric acid catalysts. For example, in Strecker reactions, the (R)-configuration facilitates nucleophile activation via hydrogen bonding to the P=O group, while the binaphthol-derived chiral pocket stabilizes transition states. In contrast, the (1S) -enantiomer shows reduced enantioselectivity due to mismatched steric interactions in catalytic sites.

Structural isomers, such as 3-aminopropylphosphonic acid , lack the branched methyl group, resulting in altered solubility and bioactivity. The methylpropyl substituent in this compound enhances lipid membrane permeability, making it advantageous in drug design.

Properties

IUPAC Name |

[(1R)-1-amino-2-methylpropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H2,6,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSLPJDIFKVSIB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245589 | |

| Record name | P-[(1R)-1-amino-2-methylpropyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66254-56-6 | |

| Record name | P-[(1R)-1-amino-2-methylpropyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66254-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-methylpropylphosphonic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066254566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-[(1R)-1-amino-2-methylpropyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-METHYLPROPYLPHOSPHONIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB295061N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Classical Synthesis via Phosphorus Trichloride and Ammonia

A widely used synthetic approach involves the reaction of the chiral alcohol (1R)-(+)-2-methyl-1-propanol with phosphorus trichloride (PCl3) followed by ammonia treatment. This method proceeds through the formation of a phosphonochloridate intermediate, which is subsequently aminated to yield the target phosphonic acid.

-

$$

(1R)-(+)-2\text{-methyl-1-propanol} + \text{PCl}3 \xrightarrow{} \text{Phosphonochloridate intermediate} \xrightarrow{\text{NH}3} (1R)-(+)-(1\text{-Amino-2-methylpropyl})\text{phosphonic acid}

$$ -

- Temperature control is critical, often maintained at low temperatures (0–6°C) to prevent racemization.

- Use of inert atmosphere (e.g., nitrogen or argon) to avoid oxidation or hydrolysis.

- Reaction times vary depending on scale but typically range from several hours to overnight.

-

- Typical yields reported are moderate to good (40–60%).

- Enantiomeric excess is maintained by starting from enantiomerically pure alcohol and careful control of reaction conditions.

Advanced Stereoselective Synthesis Using Bis(trimethylsilyl) Phosphonite

More sophisticated methods employ the addition of bis(trimethylsilyl) phosphonite to chiral N-tritylalkanimines, followed by acid deprotection (e.g., with HCl). This route allows for better stereochemical control and higher diastereoselectivity.

-

- Higher enantiomeric purity.

- Ability to prepare single diastereoisomers.

- Improved yields (around 56% reported in literature).

-

- Formation of N-tritylalkanimine from the corresponding aldehyde or ketone.

- Addition of bis(trimethylsilyl) phosphonite under anhydrous conditions.

- Acidic deprotection to yield the free amino phosphonic acid.

Reaction Types and Chemical Transformations

(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid can undergo several chemical reactions that are relevant for its functionalization or derivatization:

| Reaction Type | Common Reagents | Products Formed | Notes |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, Potassium permanganate | Phosphonic acid derivatives with higher oxidation states | Mild conditions preferred to avoid decomposition |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Phosphine derivatives | Requires careful control to prevent over-reduction |

| Substitution | Alkyl halides, Acyl chlorides | Substituted amino phosphonic acids | Amino group substitution enables functional diversity |

These reactions facilitate the synthesis of analogs and derivatives for biological or material science applications.

Analytical and Structural Characterization Techniques

To confirm the structure and stereochemistry of the synthesized compound, the following methods are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$, $$^{13}C$$, and $$^{31}P$$ NMR to verify the phosphonate group and chiral centers.

- Mass Spectrometry (ESI-MS):

- Confirms molecular weight (153.12 g/mol) and fragmentation patterns.

- X-ray Crystallography:

- Used to determine absolute configuration and resolve enantiomers.

- Electrospray Ionization Mass Spectrometry with Collision Induced Dissociation (ESI-MS-CID):

Research Findings and Optimization Notes

- Diastereoselectivity: Research shows that acid-promoted rearrangements and epoxide openings in related phosphonate compounds proceed with high diastereoselectivity, suggesting potential routes to stereochemically pure products.

- Racemic vs. Enantiomerically Pure Synthesis: Starting from chiral precursors is essential to obtain the (1R)-(+)-enantiomer without racemization.

- Reaction Environment: Use of inert atmosphere and low temperatures helps maintain stereochemical integrity.

- Safety and Handling: The compound is classified with hazard statements for eye and skin irritation and respiratory effects; thus, proper PPE and storage conditions are mandatory.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|---|

| Phosphorus trichloride route | (1R)-(+)-2-methyl-1-propanol | PCl3, NH3 | 0–6°C, inert atmosphere | 40–60 | High (from chiral alcohol) | Classical, scalable |

| Bis(trimethylsilyl) phosphonite addition | N-tritylalkanimine derivative | (TMS)2P-O | Anhydrous, acidic deprotection | ~56 | Very high | Advanced stereoselective method |

| Acid-promoted rearrangement (related compounds) | β-keto phosphonates | Acid catalysis | Controlled acid conditions | Variable | High diastereoselectivity | Useful for analog synthesis |

Chemical Reactions Analysis

Types of Reactions: (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted amino phosphonic acids.

Scientific Research Applications

(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid is a chiral phosphonic acid derivative with the molecular formula C4H12NO3P and a molecular weight of 153.12 g/mol. This compound, also known as a phosphonate, is garnering interest for its varied applications and biological activities.

Agriculture

This compound functions as a plant growth regulator, which can lead to enhanced crop yields and improved resistance to environmental stressors . It particularly supports root development and overall plant health and is explored for potential use in developing herbicides and pesticides because of its biological activity against pathogens that affect crops .

Pharmaceutical

It is a key intermediate in synthesizing pharmaceutical agents, especially those targeting neurological disorders, with its unique structure allowing for drugs with improved efficacy and reduced side effects . The compound's properties make it a valuable candidate for drug development, particularly for antiviral and antibacterial therapies.

Biochemistry

Researchers employ this compound in studies related to amino acid metabolism and phosphonate chemistry, offering insights into metabolic pathways and potential therapeutic targets . It serves as a substitute for amino carboxylic acids in biological systems and exhibits properties as a peptide analog .

Food Industry

It can be a food additive to enhance nutritional profiles, particularly in fortified foods, by contributing essential amino acids and phosphonic compounds .

Environmental Science

The compound is being explored for its potential in bioremediation processes, aiding in the detoxification of contaminated soils and waters through interaction with heavy metals and other pollutants .

Chemical Research

It serves as a building block for synthesizing various organic compounds and as a ligand in coordination chemistry.

Biological Activities

This compound, a phosphonate, is notable for its diverse biological activities. Phosphonates are involved in various biological activities, including roles as peptide analogs, antiviral agents, enzyme inhibitors, antibiotics, herbicides, and pesticides.

Antiviral Activity

This compound has demonstrated effectiveness in inhibiting the replication of certain viruses in vitro, highlighting its potential as a therapeutic agent against viral infections.

Antibacterial Efficacy

Testing against various bacterial strains has revealed significant inhibitory effects, comparable to established antibiotics.

Safety and Regulations

This compound is classified with the following hazard classifications :

- Eye Irrit. 2

- Skin Irrit. 2

- STOT SE 3

Mechanism of Action

The mechanism of action of (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Antimicrobial Phosphonic Acids

Fosfomycin Trometamol

- Structure : (1R,2S)-(1,2-Epoxypropyl)phosphonic acid combined with trometamol .

- Activity : Broad-spectrum urinary antibiotic targeting peptidoglycan synthesis.

- Pharmacodynamics : Efficacy determined by AUC/MIC ratio , optimized for specific pathogens and infection models .

- Key Difference: Fosfomycin’s epoxy group confers irreversible enzyme inhibition, whereas (1R)-(+)-compound’s amino-methylpropyl group supports reversible binding to enzymes .

Chiral α-Aminophosphonic Acids

(R)-(−)- and (S)-(+)-(1-Aminoethyl)phosphonic Acid (ameR/ameS)

- Structure: Simplest α-aminophosphonic acids with an ethyl backbone .

- Comparison :

- (1R)-(+)-compound’s branched 2-methylpropyl group enhances steric hindrance, improving selectivity in enzyme inhibition compared to ameR/ameS .

- Both classes exhibit chiral discrimination via ESI-MS-CID , but (1R)-(+)-compound shows higher gas-phase stability in trimeric metal clusters (e.g., [M·(ref)₂·S]⁺) .

Cytotoxic Phosphonic Acids

[4-Phenyl-(1R,6R)-3-oxo-2,5-diazabicyclo[4.4.0]dec-4-yl]-phosphonic Acid

- Structure : Bicyclic framework with a phenyl substituent .

- Activity : Demonstrates cytotoxicity against cancer cells via N-heterocycle-mediated mechanisms .

- Key Difference : The rigid bicyclic structure and phenyl group favor DNA intercalation, unlike the flexible alkyl chain of (1R)-(+)-compound, which targets enzymatic active sites .

Substituent-Driven Property Variations

- Electronic Effects : Electron-withdrawing groups (e.g., phenyl) lower pKa₁, enhancing acidity, while alkyl groups (e.g., methylpropyl) increase hydrophobicity .

- Purification Challenges: Phosphonic acids with polar groups (e.g., amino) require specialized techniques (e.g., HPLC with C18 columns), unlike non-polar derivatives .

Biological Activity

(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid, also known as a phosphonate, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its chiral nature, where the specific configuration at the carbon atom adjacent to the amino group imparts unique biological properties. Its molecular formula is , and it functions as an analog to amino acids, particularly in peptide synthesis and enzyme inhibition.

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, particularly in pathways involving amino acid metabolism. It mimics natural substrates and can bind to active sites of enzymes, thus altering their activity. This property is crucial for developing therapeutic agents targeting specific metabolic pathways .

2. Antiviral Properties

The compound has shown potential as an antiviral agent. Its structural similarity to amino acids allows it to interfere with viral replication processes by inhibiting essential enzymes required for viral life cycles. This has been demonstrated in various studies where phosphonates exhibit broad-spectrum antiviral activity .

3. Antibacterial Effects

In addition to its antiviral capabilities, this compound has been identified as a potent antibiotic. Its mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for further development in combating resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Binding : The compound binds to various biomolecules, including proteins and nucleic acids, influencing their structure and function.

- Alteration of Signaling Pathways : It may affect cellular signaling pathways, leading to changes in gene expression and cellular metabolism.

- Enzyme Interaction : By mimicking natural substrates, it can inhibit or activate enzymes involved in critical biochemical pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antiviral Activity Study : A study demonstrated that this compound effectively inhibited the replication of certain viruses in vitro, showcasing its potential as a therapeutic agent against viral infections.

- Antibacterial Efficacy : In another study, this compound was tested against various bacterial strains, revealing significant inhibitory effects comparable to established antibiotics .

Applications in Research and Industry

This compound has several applications:

- Pharmaceutical Development : Its properties make it a valuable candidate for drug development focusing on antiviral and antibacterial therapies.

- Agricultural Use : The compound is being explored for its potential use in developing herbicides and pesticides due to its biological activity against pathogens affecting crops .

- Biochemical Research : It serves as a useful tool in biochemical assays and studies involving enzyme kinetics and metabolic pathways.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-(+)-1-Aminoethylphosphonic acid | Phosphonate | Antiviral, antibacterial |

| 4-Aminobutylphosphonic acid | Phosphonate | Enzyme inhibitor |

| 3-Aminopropylphosphonic acid | Phosphonate | Peptide analog |

| 2-Aminoethylphosphonic acid | Phosphonate | Antiviral |

The unique chiral nature of this compound distinguishes it from other phosphonates, enhancing its specificity in biological applications.

Q & A

Q. How can computational methods predict novel biological targets for this compound?

- Methodology :

- Phylogenetic footprinting : Identify conserved enzyme active sites across species (e.g., viral proteases, plant kinases).

- Molecular dynamics simulations : Model binding stability in aqueous vs. membrane environments (e.g., lipid bilayer penetration for antiviral studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.